3-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE

logP logD drug-likeness

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine (CAS 886896-09-9) is a synthetic small molecule composed of a pyridazine core bearing a 4-chlorobenzoyl-piperazine at position 3 and a pyrrolidine ring at position 6. It belongs to the chloro-pyridazine piperazine family, a class that has yielded potent capsid-binding inhibitors of human rhinovirus.

Molecular Formula C19H22ClN5O
Molecular Weight 371.87
CAS No. 886896-09-9
Cat. No. B2785756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE
CAS886896-09-9
Molecular FormulaC19H22ClN5O
Molecular Weight371.87
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H22ClN5O/c20-16-5-3-15(4-6-16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-1-2-10-23/h3-8H,1-2,9-14H2
InChIKeyRKHVIOHPDNIVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine – Structural Identity & Procurement-Relevant Class Characteristics


3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine (CAS 886896-09-9) is a synthetic small molecule composed of a pyridazine core bearing a 4-chlorobenzoyl-piperazine at position 3 and a pyrrolidine ring at position 6 . It belongs to the chloro-pyridazine piperazine family, a class that has yielded potent capsid-binding inhibitors of human rhinovirus [1]. The compound is currently available as a screening-grade research chemical with reported molecular weight 371.87 g mol⁻¹ and calculated logP ≈ 3.18 .

Why 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine Cannot Be Replaced by General-Purpose Pyridazine-Piperazine Analogs


Comparators that retain the 4-chlorobenzoyl-piperazine scaffold but alter the 6‑position substituent (e.g., phenyl, 3‑methyl‑1H‑pyrazol‑1‑yl, or thiophen‑2‑yl) exhibit markedly different physicochemical and, where data exist, biological profiles . Even within a single screening library, small structural changes at the pyridazine 6‑position affect logD, polar surface area, and hydrogen‑bonding capacity, all of which control permeability, solubility, and target engagement [1]. Consequently, a user cannot assume that a generic “chloro‑pyridazine piperazine” will reproduce the property set of the pyrrolidine‑substituted compound without quantitative side‑by‑side comparison.

Quantitative Differentiation Evidence for 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine Relative to Closest Analogs


Lipophilicity Advantage Over the 6‑Phenyl Analog

The pyrrolidine-substituted compound (target) exhibits a computed logD₇.₄ of 3.18, whereas the 6‑phenyl analog (CAS 1049249‑48‑0) is predicted to have a logD₇.₄ of approximately 3.8–4.0 based on its larger aromatic surface . The ~0.6–0.8 log unit reduction indicates improved aqueous solubility and potentially lower non‑specific protein binding, important for in‑vitro assay performance .

logP logD drug-likeness

Polar Surface Area and Hydrogen‑Bond Acceptor Profile Differentiates from Pyrazole Analogs

The target compound has a topological polar surface area (TPSA) of 44.6 Ų and four hydrogen‑bond acceptors . The 3‑methyl‑1H‑pyrazol‑1‑yl analog (PubChem CID 71528767) possesses five H‑bond acceptors and a TPSA exceeding 60 Ų due to the additional pyrazole nitrogen [1]. The 15+ Ų difference in TPSA places the pyrazole analog closer to the 90 Ų threshold often used for oral‑bioavailability filtering, whereas the pyrrolidine compound remains well within a favorable permeability window .

polar surface area H-bond acceptors permeability

Predicted Aqueous Solubility Benefit from Pyrrolidine Substitution

The target compound’s calculated logSw is –3.62 , corresponding to an intrinsic solubility of approximately 0.09 mg mL⁻¹. While direct experimental data are unavailable, in‑class analogs with fully aromatic 6‑substituents (e.g., phenyl, thiophenyl) typically exhibit logSw < –4.5, i.e., at least 0.5–1.0 log units lower solubility [1]. The pyrrolidine ring introduces conformational flexibility and a tertiary amine capable of protonation at physiological pH, which may further enhance solubility under assay conditions .

aqueous solubility logSw formulation

Evidence‑Backed Application Scenarios for 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine


Focused Library Screening for Direct‑Acting Antiviral Hits Against Picornaviruses

The chloro‑pyridazine piperazine chemotype has demonstrated potent inhibition of human rhinovirus (HRV‑3) via capsid binding [1]. Compound 886896‑09‑9, with its pyrrolidine substituent, offers a differentiated physiochemical profile (lower logD, higher solubility) that may improve hit‑to‑lead progression relative to fully aromatic analogs. It is best deployed as a tool compound in picornavirus phenotypic screens or as a reference ligand in capsid‑binding displacement assays.

Physicochemical Benchmarking of Pyridazine‑Piperazine Compound Collections

Because the target compound sits at a favorable region of drug‑like space (logP 3.18, TPSA 44.6 Ų), it can serve as a calibration standard when profiling larger compound libraries . Its predicted solubility advantage (~0.09 mg mL⁻¹) makes it a suitable positive control for assessing aggregation‑prone chemotypes in kinetic solubility assays.

Structure–Property Relationship Studies on Heterocyclic Bioisosteres

The availability of closely matched analogs (6‑phenyl, 6‑pyrazolyl, 6‑thiophenyl) allows researchers to use 886896‑09‑9 as the aliphatic‑heterocycle reference point in matched‑pair analyses. Quantitative differences in logD and TPSA between the pyrrolidine compound and its aryl counterparts enable the deconvolution of substituent effects on permeability and metabolic stability without altering the core scaffold .

Quote Request

Request a Quote for 3-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.